![molecular formula C18H18ClN5O2 B2618448 3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896322-66-0](/img/structure/B2618448.png)
3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 .
Synthesis Analysis
An efficient, simple, and greener method has been described for the synthesis of 3-(2-chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines by using microwave irradiations . The one-pot reaction between 4-amino-5-(2-chlorobenzyl)-4H-1,2,4-triazole-3-thiol and various phenacyl bromide in the presence of reusable catalyst DABCO and EtOH solvents to give the desired products .Molecular Structure Analysis
The structure of the tricyclic compound, 7-(2-chlorobenzyl)-3H-[1,2,4]triazolo[3,1-i]purine 2, was confirmed by X-ray analysis . Semiempirical calculations for predicting geometrical parameters are in excellent agreement with the X-ray crystal structure .Chemical Reactions Analysis
The anticonvulsant effect and neurotoxicity of the compounds were evaluated with a maximal electroshock test and a rotated test in mice, respectively . Most of the compounds had anticonvulsant activity .Scientific Research Applications
Receptor Affinity and Molecular Docking Studies
A series of compounds, including imidazo[2,1-f]purine-2,4-dione derivatives, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. Notably, compounds with a purine-2,4-dione nucleus generally showed higher affinity values compared to their purine-2,4,8-trione counterparts. Specific substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system were found to be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Docking studies supported these findings, highlighting the importance of the 7-position substituent for receptor interaction. These studies point towards potential applications in developing therapeutic agents targeting serotoninergic and dopaminergic systems for conditions such as depression and anxiety (Zagórska et al., 2015).
Potential Antidepressant and Anxiolytic Agents
Further research into imidazo[2,1-f]purine-2,4-dione derivatives has identified compounds with promising pharmacological profiles. Preliminary in vivo studies of selected derivatives, including compounds with potential anxiolytic and antidepressant activities, underscore the therapeutic potential of these molecules. These findings are significant for the development of new treatment options for mood disorders (Zagórska et al., 2009).
Dual-Acting Ligands for Neurodegenerative Diseases
Research into N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones has unveiled compounds acting as dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition, suggesting a multifaceted approach to treating neurodegenerative diseases such as Parkinson's. This approach could offer both symptomatic relief and disease-modifying effects, highlighting the versatility of imidazo[2,1-f]purine derivatives in drug development (Załuski et al., 2019).
Antiviral Activity
The synthesis of imidazo[1,2-a]-s-triazine nucleosides, a new class of purine analogues, and their evaluation against various viruses indicate the potential of imidazo[2,1-f]purine derivatives in antiviral therapies. These compounds exhibit moderate activity against rhinovirus at non-toxic levels, suggesting a pathway for the development of new antiviral drugs (Kim et al., 1978).
Mechanism of Action
Fused triazoles, a class of compounds to which this compound belongs, have been found to exhibit a wide range of biological activities. Most of these compounds show significant in vivo antitumor and antiviral activity and, in addition, possess fluorescent properties which makes them of interest as biological probes .
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-4-22-11(2)9-23-14-15(20-17(22)23)21(3)18(26)24(16(14)25)10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQKXDNVFFQAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16613927 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.